1-(difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-(Difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with significant potential in various scientific fields It is known for its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-(difluoromethyl)-3-methylpyrazole with N-[(1-methylpyrrol-2-yl)methyl]amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may also modulate various signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine;hydrochloride
- 1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine;hydrochloride
- {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine hydrochloride
Uniqueness
1-(Difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and pyrrole moieties makes it particularly interesting for research in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H15ClF2N4 |
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Molecular Weight |
276.71 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14F2N4.ClH/c1-8-10(7-17(15-8)11(12)13)14-6-9-4-3-5-16(9)2;/h3-5,7,11,14H,6H2,1-2H3;1H |
InChI Key |
RPMSTFBOECQJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CN2C)C(F)F.Cl |
Origin of Product |
United States |
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